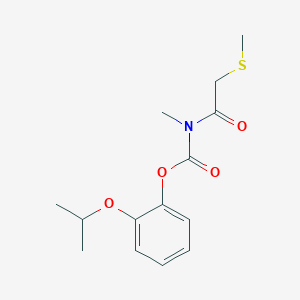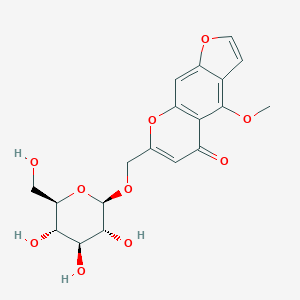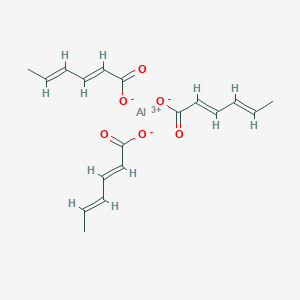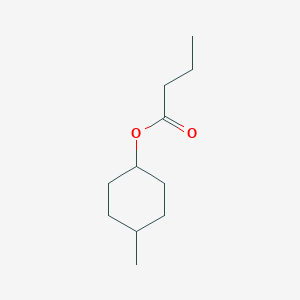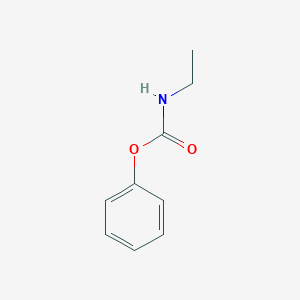
Carbamic acid, N-ethyl-, phenyl ester
Overview
Description
“Carbamic acid, N-ethyl-, phenyl ester” is also known as “Ethyl N-phenylcarbamate”, “Ethyl N-phenylurethan”, “Ethyl N-phenylurethane”, and several other names . It has the molecular formula C9H11NO2 and a molecular weight of 165.1891 . This compound belongs to the class of organic compounds known as carbamate esters .
Molecular Structure Analysis
The molecular structure of “Carbamic acid, N-ethyl-, phenyl ester” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “Carbamic acid, N-ethyl-, phenyl ester” include a molecular weight of 165.1891 . More detailed properties such as condensed phase thermochemistry data, phase change data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography are available .Scientific Research Applications
Application in Pharmaceutical Research
Summary of the Application
In the realm of pharmaceutical research, Ethylcarbamic acid phenyl ester serves as a crucial building block in the synthesis of innovative drug candidates . Its versatile structure allows for the development of compounds targeting a wide range of therapeutic areas, from neurological disorders to metabolic diseases .
Methods of Application
The specific methods of application in pharmaceutical research would depend on the particular drug candidate being synthesized. Typically, this compound would be used in a chemical reaction to form a part of the final drug molecule.
Results or Outcomes
The outcomes of using this compound in pharmaceutical research can vary widely, as it can contribute to the development of a range of different drugs. The specific results would depend on the particular research project.
Application in Food and Beverage Industry
Summary of the Application
Ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, occurs at low levels in many fermented foods and beverages . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .
Methods of Application
Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .
Results or Outcomes
High levels of ethyl carbamate can be found in distilled spirits at concentrations ranging from 0.01 to 12 mg/L depending on the origin of the spirit . Alcoholic drinks should thus be considered as a source of ethyl carbamate .
Application in Textile Industry
Summary of the Application
Ethylcarbamic acid phenyl ester has been used as a chemical intermediate in the textile industry to impart wash-and-wear properties .
Methods of Application
The specific methods of application in the textile industry would depend on the particular fabric or textile product being treated. Typically, this compound would be used in a chemical reaction to modify the properties of the fabric.
Results or Outcomes
The outcomes of using this compound in the textile industry can vary widely, as it can contribute to the development of a range of different textile products. The specific results would depend on the particular application.
Application in Pesticide and Drug Manufacture
Summary of the Application
Ethylcarbamic acid phenyl ester has been used as a cosolvent in the manufacture of pesticides or drugs .
Methods of Application
In the manufacture of pesticides or drugs, this compound would typically be mixed with other ingredients to form a solution or suspension. The specific methods of application would depend on the particular pesticide or drug being manufactured.
Results or Outcomes
The use of this compound as a cosolvent can improve the solubility of other ingredients, potentially enhancing the effectiveness of the resulting pesticide or drug .
Application in Fungicide Production
Summary of the Application
Derivatives of carbamic and thiocarbamic acids, such as Ethylcarbamic acid phenyl ester, are a rich source of fungitoxicants .
Methods of Application
In fungicide production, this compound would typically be used in a chemical reaction to form the active ingredient of the fungicide.
Results or Outcomes
The use of this compound in fungicide production can result in effective fungicides that can control a wide range of fungal pathogens .
Application in Chemical Synthesis
Summary of the Application
Ethylcarbamic acid phenyl ester is used as a chemical intermediate in various chemical synthesis processes . It can be used in the preparation of carbamate-tethered terpene glycoconjugates .
Methods of Application
The specific methods of application in chemical synthesis would depend on the particular reaction being carried out. Typically, this compound would be used in a chemical reaction to form part of the final product.
Results or Outcomes
The outcomes of using this compound in chemical synthesis can vary widely, as it can contribute to the development of a range of different chemical products. The specific results would depend on the particular synthesis process .
Application in Polymer Industry
Summary of the Application
Esters, including Ethylcarbamic acid phenyl ester, are present in a number of important commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics .
Methods of Application
In the polymer industry, this compound would typically be used in a chemical reaction to form part of the final polymer product.
Results or Outcomes
The use of this compound in the polymer industry can result in effective polymers that can be used in a wide range of applications, from fabrics to synthetic arteries .
Safety And Hazards
properties
IUPAC Name |
phenyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHCQUAMFYNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylcarbamic acid phenyl ester | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


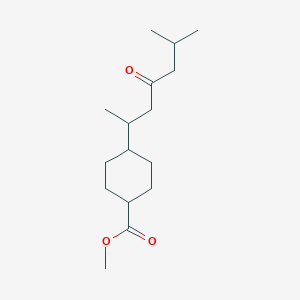
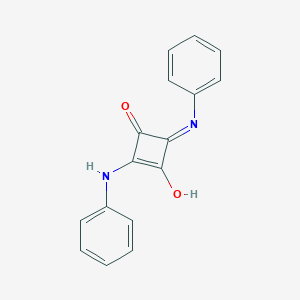
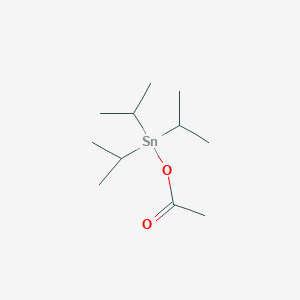
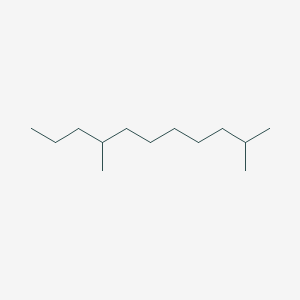
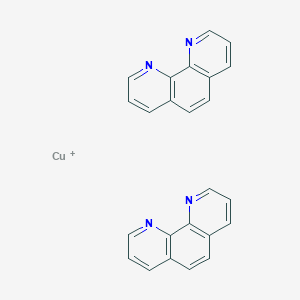
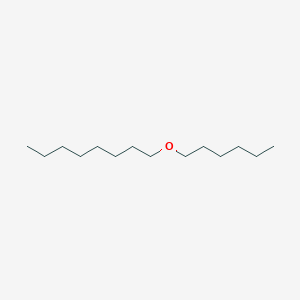
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
